

molecular structure of 4-(methylamino)cyclohexanone hydrochloride

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Compound of Interest

4-(methylamino)cyclohexanone
E hydrochloride

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Technical Guide: 4-(Methylamino)cyclohexanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and physicochemical properties of **4-(methylamino)cyclohexanone hydrochloride**. While this compound is a structural analog to intermediates used in the synthesis of various pharmacologically active molecules, publicly available experimental data on its specific biological activity and detailed spectroscopic characterization is limited. This document compiles the available information and presents theoretical and generalized protocols for its synthesis and analysis to aid researchers in their investigations.

Molecular Structure and Properties

4-(methylamino)cyclohexanone hydrochloride is a simple cyclohexanone derivative featuring a secondary amine. The hydrochloride salt form enhances its stability and solubility in aqueous media. Its core structure consists of a six-membered carbon ring containing a ketone

functional group and a methylamino substituent at the C-4 position. The amine is protonated in the hydrochloride salt.

Physicochemical Data

The key identifying and physical properties of **4-(methylamino)cyclohexanone hydrochloride** are summarized below.

Property	Value	Reference(s)
IUPAC Name	4-(methylamino)cyclohexan-1-one	[1]
CAS Number	1260794-25-9	[2]
Molecular Formula	C ₇ H ₁₄ CINO	[2]
Molecular Weight	163.65 g/mol	[2]
Purity (Typical)	≥95%	[2]
Free Base CAS Number	2976-84-3	[1] [3]
Free Base Formula	C ₇ H ₁₃ NO	[1]
Free Base Mol. Weight	127.18 g/mol	[1]

Structural Diagram

Caption: 2D representation of **4-(methylamino)cyclohexanone hydrochloride**.

Spectroscopic and Analytical Data

Disclaimer: Experimental spectroscopic data for **4-(methylamino)cyclohexanone hydrochloride** is not readily available in peer-reviewed literature or major chemical databases. The data presented below is based on theoretical predictions and characteristic values for similar functional groups. Researchers must perform experimental validation.

Predicted Spectroscopic Data

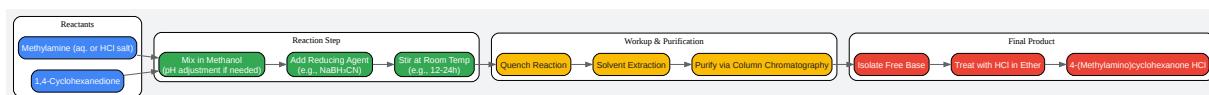
Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Cyclohexyl Protons (8H): Complex multiplets expected in the δ 1.5-3.0 ppm range. Protons alpha to the carbonyl (C2, C6) would be further downfield (δ 2.2-2.6 ppm). Protons alpha to the nitrogen (C4) would also be downfield.- N-Methyl Protons (3H): A singlet or doublet (if coupled to N-H) around δ 2.5-2.8 ppm.- Amine Protons (2H): A broad singlet, highly dependent on solvent and concentration, likely downfield (δ 7.0-9.0 ppm) due to protonation.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon (C=O): A signal in the δ 205-215 ppm range.- C-N Carbon: A signal around δ 50-60 ppm.- Cyclohexyl Carbons: Signals for the remaining four CH₂ groups between δ 25-45 ppm.- N-Methyl Carbon: A signal around δ 30-35 ppm.
FT-IR (ATR)	<ul style="list-style-type: none">- N⁺-H Stretch: Broad absorption band from 2400-3200 cm⁻¹.- C-H Stretch (Aliphatic): Sharp peaks between 2850-3000 cm⁻¹.- C=O Stretch (Ketone): Strong, sharp absorption band around 1710-1725 cm⁻¹.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (Free Base): The expected [M]⁺ peak for the free base (C₇H₁₃NO) would be at m/z 127.10. The hydrochloride salt would likely show the protonated molecule [M+H]⁺ at m/z 128.11 in ESI+.- Key Fragments: Fragmentation would likely involve alpha-cleavage adjacent to the ketone or nitrogen, and loss of the methylamino group.

Experimental Protocols

Proposed Synthesis via Reductive Amination

While a specific protocol for 4-(methylamino)cyclohexanone is not widely published, a standard and effective method would be the reductive amination of 1,4-cyclohexanedione. This method is safer and often higher-yielding than alternatives like the Mannich reaction for this specific isomer.

Workflow Diagram:



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Caption: Proposed workflow for the synthesis of the target compound.

Methodology:

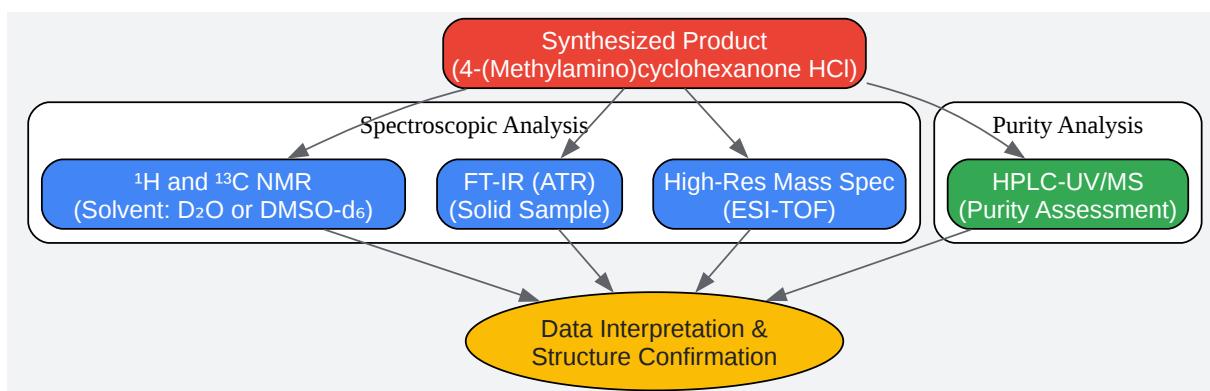
- Reaction Setup: To a solution of 1,4-cyclohexanedione (1.0 eq) in methanol, add an aqueous solution of methylamine (1.1 eq). If using methylamine hydrochloride, add a non-interfering base like triethylamine (1.1 eq) to liberate the free amine.
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.
- Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
- Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Workup: Carefully quench the reaction by adding 1M HCl to decompose any remaining reducing agent. Basify the solution with aqueous NaOH (e.g., 2M) to a pH > 10.
- Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product (the free base) can be purified using silica gel column chromatography.
- Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in ether (1.0 eq) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.
- Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

General Protocol for Analytical Characterization

The following outlines a general workflow for the structural confirmation and purity analysis of the synthesized product.

Workflow Diagram:



[Click to download full resolution via product page](#)**Caption:** General workflow for analytical characterization.**Methodologies:**

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).
 - Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
 - Process the data and compare the observed chemical shifts, multiplicities, and integrations with the expected values for the proposed structure.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Collect the spectrum over a range of 4000-400 cm⁻¹.
 - Identify characteristic absorption bands corresponding to the functional groups (C=O, N⁺-H, C-H) present in the molecule.
- Mass Spectrometry (MS):
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
 - Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF).
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ and confirm the exact mass.

Potential Applications and Future Research

Given its structure as a functionalized cyclohexanone, this compound could serve as a valuable building block in medicinal chemistry. It may be a precursor for more complex molecules with potential therapeutic applications, analogous to how related aminocyclohexanones are key intermediates in the synthesis of analgesics like Ketamine and Tramadol.^[4]

Further research is required to:

- Experimentally validate the proposed synthesis and analytical characterization.
- Explore its potential as a scaffold in the development of novel chemical entities.
- Conduct biological screening to determine if the molecule itself possesses any pharmacological activity.

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